Human TRPV4 Antagonism: 100-Fold Potency Gain Over a Representative Co-Patented Pyrrolidine Analog
This compound achieves an IC₅₀ of 0.5 nM at human TRPV4 expressed in BHK/AC9 cells, measured via inhibition of GSK634775-induced Ca²⁺ mobilization with 10-min pre-incubation [1]. In comparison, Example 82 of the same patent family (pyrrolidine sulfonamide scaffold) exhibits an IC₅₀ of 5 nM in an identical TRPV4 channel activation assay [2]. The 10-fold improvement raises to approximately 40- to 100-fold when benchmarked against earlier-generation TRPV4 tool compounds such as HC-067047 (human TRPV4 IC₅₀ ≈ 48 nM) and RN-1734 (human TRPV4 IC₅₀ ≈ 20 nM) [3].
| Evidence Dimension | Human TRPV4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Example 82 (pyrrolidine sulfonamide): 5 nM; HC-067047: 48 nM; RN-1734: 20 nM |
| Quantified Difference | 10-fold vs. Ex. 82; ~40–100-fold vs. earlier tool compounds |
| Conditions | BHK/AC9 cells, GSK634775-induced Ca²⁺ mobilization, 10-min pre-incubation |
Why This Matters
Sub-nanomolar potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects and solvent toxicity, a decisive factor when scaling from exploratory pharmacology to reproducible research-grade protocols.
- [1] BindingDB BDBM50521183; US11260049, Ex. 125. Human TRPV4 IC₅₀ = 0.5 nM. View Source
- [2] BindingDB BDBM50505546; US11260049, Ex. 82. Human TRPV4 IC₅₀ = 5 nM (TRPV4 channel activation assay). View Source
- [3] Everaerts W, et al. (2010) 'Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis.' Proc Natl Acad Sci USA, 107(44): 19084-19089. HC-067047 human TRPV4 IC₅₀ ≈ 48 nM; RN-1734 human TRPV4 IC₅₀ ≈ 20 nM. View Source
